5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
The compound 5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (hereafter referred to as the target compound) is a tetra-substituted imidazole derivative characterized by:
- A 3,4-dichlorophenyl group at position 5,
- A 4-fluorobenzylthio moiety at position 2,
- A 3-(trifluoromethyl)phenyl group at position 1.
These substituents confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2F4N2S/c24-19-9-6-15(10-20(19)25)21-12-30-22(32-13-14-4-7-17(26)8-5-14)31(21)18-3-1-2-16(11-18)23(27,28)29/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWNNWJDJEWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 429.3 g/mol. Its structure incorporates several functional groups that may enhance its biological activity:
- Imidazole Ring : A five-membered aromatic heterocycle known for various biological functions.
- Dichlorophenyl Group : This substituent can influence electronic properties and reactivity.
- Fluorobenzyl Thioether : The presence of sulfur in the thioether group may contribute to unique interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:
- Antimicrobial Properties : Imidazole derivatives have been shown to possess antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Activity : The compound's structure suggests potential anticancer properties, as similar imidazole derivatives have demonstrated cytotoxicity against cancer cell lines .
1. Antimicrobial Activity
A study focusing on imidazole analogs highlighted that compounds with two aryl rings and specific electron-withdrawing groups exhibited notable antibacterial activity against MRSA. The required structural features included an imidazole NH group and an electron-withdrawing substituent at C-2 .
2. Anticancer Potential
In a comparative analysis of thiazole-bearing compounds, it was found that certain structural modifications significantly enhanced cytotoxicity against human cancer cell lines. For instance, the presence of halogen substituents (like chlorine) on phenyl rings was essential for eliciting antiproliferative activity . This suggests that this compound could exhibit similar behavior due to its dichlorophenyl group.
Case Studies and Experimental Data
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:
Table 1: Substituent Comparison
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Groups : The target compound’s 3,4-dichlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to analogs with single substituents (e.g., 3-chloro-4-fluorophenyl in ).
Thioether vs. Thiol : The 4-fluorobenzylthio group in the target compound may improve membrane permeability compared to thiol-containing analogs (e.g., ), which are prone to oxidation.
Planarity: Analogs like those in exhibit partial planarity, enhancing stacking interactions.
Q & A
Basic: What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with aldehydes or ketones under acidic conditions. Key steps include:
- Thioether formation : Reaction of a mercaptan (e.g., 4-fluorobenzyl thiol) with a halogenated imidazole intermediate, often using polar aprotic solvents like DMF and bases such as K₂CO₃ to facilitate nucleophilic substitution .
- Substituent introduction : Sequential coupling of 3,4-dichlorophenyl and 3-(trifluoromethyl)phenyl groups via Ullmann or Suzuki-Miyaura cross-coupling reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced: How to resolve discrepancies between calculated and experimental elemental analysis data?
Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Repeated recrystallization : Use mixed solvents (e.g., DCM/hexane) to remove trapped solvents or unreacted precursors .
- Microanalysis validation : Combine CHNS analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula, especially for halogen- and sulfur-containing compounds .
- Thermogravimetric analysis (TGA) : Detect residual solvents or moisture contributing to mass deviations .
Basic: What spectroscopic techniques are essential for characterization?
- 1H/13C NMR : Confirm regioselectivity and substituent positions. For example, the thioether proton (-SCH₂-) appears as a singlet at δ 4.2–4.5 ppm, while trifluoromethyl groups show distinct 19F NMR signals at δ -60 to -65 ppm .
- IR spectroscopy : Identify thioether (C-S stretch, ~600–700 cm⁻¹) and imidazole ring vibrations (C=N stretch, ~1500–1600 cm⁻¹) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., torsion angles between aryl groups) .
Advanced: How to design molecular docking studies for biological target interactions?
- Protein preparation : Use crystal structures from the PDB (e.g., cytochrome P450 enzymes) and optimize hydrogen bonding networks with software like AutoDock Vina .
- Ligand parameterization : Assign partial charges to the compound’s electronegative groups (e.g., CF₃, Cl) using Gaussian09 at the B3LYP/6-31G* level .
- Pose validation : Compare docking results with known inhibitors (e.g., ketoconazole) and validate via MD simulations (NAMD, 100 ns trajectories) .
Basic: How are synthesis-related impurities identified and managed?
- TLC monitoring : Use silica plates with fluorescent indicators (e.g., UV254) and eluents like ethyl acetate:hexane (3:7) to detect byproducts early .
- HPLC-DAD : Employ C18 columns (acetonitrile/water + 0.1% TFA) to separate impurities with retention time shifts >0.5 min .
- Mass-guided purification : Isolate trace impurities (<1%) via LC-MS for structural elucidation .
Advanced: How to optimize reaction yield and regioselectivity?
- Solvent screening : Test polar solvents (DMF, DMSO) for imidazole ring closure vs. non-polar solvents (toluene) for aryl couplings. Higher yields (70–85%) are achieved in DMF at 100°C .
- Catalyst tuning : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance cross-coupling efficiency for sterically hindered aryl groups .
- Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24 h) and improve regioselectivity by 15–20% .
Basic: How to confirm the thioether linkage spectroscopically?
- 1H NMR : Look for a characteristic -SCH₂- singlet integrating for two protons .
- IR : Confirm C-S stretching at ~680 cm⁻¹, distinct from thiol (-SH) absorptions (~2550 cm⁻¹) .
- Sulfur elemental analysis : Validate via CHNS microanalysis (theoretical S%: ~6.2%) .
Advanced: How to assess stability under varying storage conditions?
- Forced degradation : Expose to heat (60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for decomposition products (e.g., sulfoxide formation from thioether oxidation) .
- DSC/TGA : Determine melting point stability (expected Tm: ~180–190°C) and detect polymorphic transitions .
- Long-term storage : Store under argon at -20°C in amber vials to prevent photodegradation and moisture uptake .
Basic: What is the electronic impact of the trifluoromethyl group?
The -CF₃ group is strongly electron-withdrawing, reducing the imidazole ring’s electron density. This:
- Enhances metabolic stability : By resisting cytochrome P450-mediated oxidation .
- Alters π-π stacking : Observed in XRD as shortened intermolecular distances (3.3–3.5 Å) between aryl rings .
Advanced: How to determine crystal packing via X-ray crystallography?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Resolve structures with R-factor < 0.05 .
- Intermolecular interactions : Identify C-H···π (2.8–3.0 Å) and halogen bonding (Cl···N, 3.3 Å) using Mercury software .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···F: 12%, H···Cl: 8%) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
